molecular formula C2ClF5<br>CClF2-CF3<br>C2ClF5 B1202741 Chloropentafluoroethane CAS No. 76-15-3

Chloropentafluoroethane

Cat. No.: B1202741
CAS No.: 76-15-3
M. Wt: 154.46 g/mol
InChI Key: RFCAUADVODFSLZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloropentafluoroethane, also known as R-115 and CFC-115, is a chlorofluorocarbon (CFC) that was once used as a refrigerant . .

Mode of Action

It has been suggested that the compound interacts with its targets through a halogen bond . This interaction is based on the formation of an almost linear C–Cl⋯O halogen bond .

Biochemical Pathways

It is known that the compound has a high ozone depletion potential and a very long lifetime when released into the environment . This suggests that it may have significant effects on atmospheric biochemical pathways.

Pharmacokinetics

It is known that the compound is a colorless, odorless gas with an ether-like odor . It is shipped as a liquefied gas under its own vapor pressure . These properties suggest that the compound could be absorbed through inhalation and distributed throughout the body via the bloodstream.

Result of Action

It is known that in high concentrations, the compound may cause asphyxiation . This suggests that it may have significant effects on cellular respiration.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its production and consumption have been banned since 1 January 1996 under the Montreal Protocol because of its high ozone depletion potential and very long lifetime when released into the environment . Furthermore, the atmospheric abundance of CFC-115 rose from 8.4 parts per trillion (ppt) in the year 2010 to 8.7 ppt in 2020 based on analysis of air samples gathered from sites around the world . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as atmospheric conditions and regulatory policies.

Biochemical Analysis

Biochemical Properties

Chloropentafluoroethane plays a role in various biochemical reactions, primarily due to its interaction with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive intermediates that may bind covalently to proteins, potentially altering their function. Additionally, this compound can interact with glutathione S-transferase, an enzyme involved in detoxification processes, leading to the conjugation of the compound with glutathione and its subsequent excretion .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in antioxidant defense. Additionally, this compound can impact mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of unmetabolized xenobiotics. Additionally, this compound can induce changes in gene expression by activating transcription factors involved in stress response pathways. These molecular interactions contribute to the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in the severity of these effects. Understanding the dosage effects of this compound is crucial for assessing its potential risks and toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the metabolism and detoxification of this compound, leading to the formation of metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. For example, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. Additionally, the compound can be targeted to other organelles, such as the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and detoxification processes .

Comparison with Similar Compounds

Chloropentafluoroethane is similar to other chlorofluorocarbons such as:

  • Trichlorofluoromethane (CFC-11)
  • Dichlorodifluoromethane (CFC-12)
  • Chlorotrifluoromethane (CFC-13)

Uniqueness: this compound is unique due to its specific chemical structure, which includes five fluorine atoms and one chlorine atom. This structure imparts distinct physical and chemical properties, such as a higher boiling point and greater stability compared to other CFCs .

Properties

IUPAC Name

1-chloro-1,1,2,2,2-pentafluoroethane
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InChI

InChI=1S/C2ClF5/c3-1(4,5)2(6,7)8
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InChI Key

RFCAUADVODFSLZ-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)Cl)(F)(F)F
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Molecular Formula

C2ClF5, Array, ClC2F5
Record name CHLOROPENTAFLUOROETHANE
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DSSTOX Substance ID

DTXSID3026435
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Molecular Weight

154.46 g/mol
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Physical Description

Chloropentafluoroethane is a colorless odorless gas with an ether-like odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless gas with a slight, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a slight, ethereal odor., Colorless gas with a slight, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-38 °F at 760 mmHg (NIOSH, 2023), -39.1 °C, -39 °C, -38 °F
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Solubility

0.006 % at 77 °F (NIOSH, 2023), In water, 58 mg/L at 25 °C, Soluble in ethanol, ether, 0.058 mg/mL at 25 °C, Solubility in water: none, (77 °F): 0.006%
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Density

Liquid density at 28 °C: 1.291 g/mL, Relative density (water = 1): 1.3, 5.55(relative gas density)
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Vapor Density

5.55 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 8.37 g/L at -39.1 °C, Relative vapor density (air = 1): 5.3, 5.55
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Vapor Pressure

7.9 atm at 70 °F (NIOSH, 2023), 6,860 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 797, 7.9 atm, (70 °F): 7.9 atm
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Mechanism of Action

Freons are toxic to humans by several mechanisms. Inhaled fluorocarbons sensitized the myocardium to catecholamines, frequently resulting in lethal ventricular arrhythmias. Because they are gases heavier than air, fluorocarbons can displace atmospheric oxygen, thus resulting in asphyxiation. These compounds also have a central nervous system (CNS) anesthetic effect analogous to a structurally similar general anesthetic, halothane. Pressurized refrigerant or liquid fluorocarbons with a low boiling point have a cyrogenic effect on exposed tissues, causing frostbite, laryngeal or pulmonary edema, and gastrointestinal perforation. Certain fluorocarbons degrade at high temperatures into toxic products of chlorine, hydrofluoric acid, or phosgene gases. /Freons/
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Colorless gas, Colorless gas ... [Note: Shipped as a liquefied compressed gas]

CAS No.

76-15-3
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Melting Point

-223 °F (NIOSH, 2023), -99.4 °C, -106 °C, -223 °F
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Synthesis routes and methods

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.
[Compound]
Name
1,2-dichloro-1,2,2,2-tetrafluoroethane
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[Compound]
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fluorine-substituted chloroethanes
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Yield
73%
Yield
27%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloropentafluoroethane
Reactant of Route 2
Chloropentafluoroethane
Reactant of Route 3
Chloropentafluoroethane
Reactant of Route 4
Chloropentafluoroethane
Reactant of Route 5
Chloropentafluoroethane
Reactant of Route 6
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